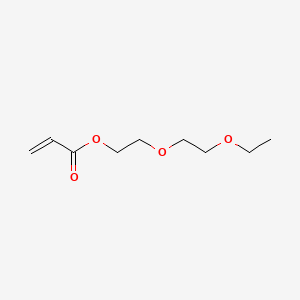

2-(2-Ethoxyethoxy)ethyl acrylate

描述

Significance of Acrylate (B77674) Monomers in Contemporary Polymer Science

Acrylate monomers are a cornerstone of modern polymer chemistry, serving as fundamental building blocks for a vast spectrum of materials. gellnerindustrial.com These esters of acrylic acid are characterized by the presence of a vinyl group, which facilitates polymerization, and an ester group that can be chemically modified to achieve specific polymer characteristics. gellnerindustrial.comwikipedia.org The ability to tailor properties such as hardness, flexibility, adhesion, and resistance to environmental factors by simply altering the monomer's chemical structure makes acrylates indispensable in numerous industrial and research applications. gellnerindustrial.comgantrade.com

The versatility of acrylate monomers allows for their use in creating everything from rigid, brittle polymers to soft, flexible materials. gantrade.com They are integral to the formulation of coatings, adhesives, sealants, inks, and textiles. gellnerindustrial.com Furthermore, the incorporation of functional groups into the acrylate monomer can lead to polymers with advanced properties, such as stimuli-responsiveness, making them suitable for high-tech applications in biomedicine and electronics. researchgate.net

Overview of 2-(2-Ethoxyethoxy)ethyl Acrylate as a Versatile Functional Monomer

This compound is a monofunctional acrylate monomer distinguished by its hydrophilic nature, low volatility, and low glass transition temperature (Tg). specialchem.comspecialchem.com These characteristics make it a valuable component in polymer synthesis, where it is used to modulate properties such as flexibility, polarity, and mechanical strength of the final polymer. specialchem.com The presence of the ethoxyethoxy group enhances its hydrophilicity and polarity compared to other acrylates like n-octyl acrylate. specialchem.comspecialchem.com

The monomer is a clear, mild liquid that readily participates in polymerization reactions, particularly through free-radical polymerization, to form homopolymers and copolymers. smolecule.comchemicalbook.com Its ability to act as a reactive diluent in UV-curable systems is a significant advantage, as it can reduce the viscosity of formulations while contributing to the crosslinked network. uychem.com

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol |

| Appearance | Clear liquid |

| Viscosity (at 25°C) | 3-8 cP |

| Glass Transition Temperature (Tg) | -56°C |

| Boiling Point | 95 °C at 5 mm Hg |

| Density (at 25°C) | 1.016 g/mL |

| Refractive Index (20/D) | 1.439 |

Data sourced from multiple references. smolecule.comchemicalbook.comuychem.comsinocurechem.com

Current Research Trajectories and Emerging Applications of Poly[this compound]

The polymer derived from this compound, Poly[this compound] (PEOEOEA), is at the forefront of various research endeavors due to its unique set of properties. The inherent flexibility and hydrophilicity of PEOEOEA make it a material of interest for a wide range of applications.

Current research is actively exploring the use of PEOEOEA in the following areas:

Biocompatible Materials: The biocompatibility of PEOEOEA is a significant area of investigation. Its non-toxic nature makes it a candidate for use in hydrogels for applications such as drug delivery and tissue engineering. smolecule.com Researchers are focused on tailoring the swelling behavior, degradation rate, and mechanical properties of these hydrogels for specific biomedical uses. smolecule.com

Coatings and Adhesives: In the realm of coatings, PEOEOEA is utilized to enhance flexibility and adhesion. uychem.com Its low glass transition temperature ensures that coatings can withstand mechanical stress without cracking. uychem.com In pressure-sensitive adhesives, it contributes to improved tackiness and peel strength. uychem.com Research continues to optimize its performance in various formulations, including PVC floor coatings, wood finishes, and metal coatings. uychem.comsinocurechem.com

UV-Curable Systems: The high reactivity of the monomer makes it an excellent component for UV-curable inks and 3D printing resins. chemicalbook.comuychem.com It acts as a reactive diluent, lowering viscosity and accelerating curing speeds, which is critical for applications like screen and flexographic printing. uychem.comsinocurechem.com

Stimuli-Responsive Polymers: The ethoxyethoxy side chain of PEOEOEA can exhibit thermoresponsive behavior, similar to other poly(alkoxyethyl acrylates). This property is being investigated for the development of "smart" materials that can undergo reversible changes in response to temperature fluctuations. Such materials have potential applications in sensors, actuators, and controlled-release systems.

The ongoing research into Poly[this compound] underscores its potential as a versatile platform for the development of advanced materials with tailored functionalities for a diverse range of scientific and technological applications.

Structure

3D Structure

属性

IUPAC Name |

2-(2-ethoxyethoxy)ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-9(10)13-8-7-12-6-5-11-4-2/h3H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTALTLPZDVFJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27015-29-8 | |

| Record name | 2-Propenoic acid, 2-(2-ethoxyethoxy)ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27015-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044983 | |

| Record name | 2-(2-Ethoxyethoxy)ethyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Liquid | |

| Record name | 2-Propenoic acid, 2-(2-ethoxyethoxy)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/299 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

203 °F | |

| Record name | DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/299 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

7328-17-8 | |

| Record name | 2-(2-Ethoxyethoxy)ethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7328-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Ethoxyethoxy)ethyl PROP-2-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007328178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-(2-ethoxyethoxy)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Ethoxyethoxy)ethyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ethoxyethoxy)ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-ETHOXYETHOXY)ETHYL PROP-2-ENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/379X434N4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/299 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-86.8 °F | |

| Record name | DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/299 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthetic Methodologies for 2 2 Ethoxyethoxy Ethyl Acrylate

Esterification Reactions for Monomer Synthesis

The most prevalent method for synthesizing 2-(2-ethoxyethoxy)ethyl acrylate (B77674) is through the esterification of diethylene glycol monoethyl ether with acrylic acid. This reaction can be catalyzed by acids or enzymes, each offering distinct advantages and optimization pathways.

Acid-catalyzed esterification is a well-established method for producing 2-(2-ethoxyethoxy)ethyl acrylate. The reaction typically involves heating diethylene glycol monoethyl ether and acrylic acid in the presence of a strong acid catalyst. To drive the reaction towards the product side, the water formed during the esterification is continuously removed.

A variety of acid catalysts can be employed, with p-toluenesulfonic acid and sulfuric acid being common choices. A Chinese patent describes a "cleaning production method" where the esterification is carried out using a catalyst, a solvent, a polymerization inhibitor, and an antioxidant. google.com The molar ratio of diethylene glycol monoethyl ether to acrylic acid is a critical parameter, with ratios typically ranging from 1:1 to 1:1.2 to favor the formation of the desired ester. google.com The reaction temperature is generally maintained between 90-110°C. google.com

Optimization of this process involves careful selection of the catalyst and its concentration, the molar ratio of reactants, reaction temperature, and the method of water removal. The use of a solvent that forms an azeotrope with water, such as toluene (B28343), can facilitate water removal and improve the reaction yield. Following the esterification, a neutralization step is often required to remove the acidic catalyst. This can be achieved by adding a base like sodium hydroxide (B78521). google.com Subsequent purification steps, such as adsorption and filtration, are then employed to obtain the final product with high purity. google.com

| Parameter | Typical Range/Value | Purpose |

| Reactants | Diethylene glycol monoethyl ether, Acrylic acid | Formation of the ester |

| Catalyst | p-Toluenesulfonic acid, Sulfuric acid | To increase the reaction rate |

| Molar Ratio (Alcohol:Acid) | 1:1 to 1:1.2 | To favor product formation |

| Temperature | 90-110 °C | To provide sufficient energy for the reaction |

| Solvent | Toluene | To facilitate water removal via azeotropic distillation |

| Inhibitor | Hydroquinone, MEHQ | To prevent polymerization of the acrylate monomer |

Enzymatic catalysis, particularly using lipases, presents a more sustainable alternative to traditional acid catalysis for the synthesis of acrylate esters. Lipases can catalyze esterification reactions under milder conditions, often without the need for harsh solvents or corrosive acids, which aligns with the principles of green chemistry.

While specific research on the lipase-catalyzed synthesis of this compound is not extensively documented in publicly available literature, studies on the enzymatic synthesis of other acrylate esters provide a strong basis for its feasibility. For instance, research has shown the successful lipase-catalyzed synthesis of 2-ethylhexyl acrylate from acrylic acid and 2-ethylhexyl alcohol, achieving high conversion rates. researchgate.net Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized to enhance stability and reusability, are effective catalysts for such reactions. nih.govrsc.org

The reaction mechanism involves the formation of an acyl-enzyme intermediate between the lipase and acrylic acid, which is then attacked by the alcohol (diethylene glycol monoethyl ether) to form the ester and regenerate the enzyme. The optimization of enzyme-catalyzed synthesis involves controlling parameters such as temperature, substrate molar ratio, enzyme loading, and the removal of water, which can inhibit enzyme activity. The use of a water-adsorbing agent or conducting the reaction under vacuum can enhance the yield.

| Parameter | Typical Condition | Rationale |

| Enzyme | Immobilized Lipase (e.g., CALB) | High selectivity, mild reaction conditions, reusability |

| Temperature | 40-60 °C | Optimal enzyme activity and stability |

| Substrate Molar Ratio | Varied to optimize conversion | To shift equilibrium towards product formation |

| Solvent | Often solvent-free or in a non-polar organic solvent | To minimize environmental impact and facilitate product recovery |

| Water Removal | Vacuum or molecular sieves | To prevent enzyme inhibition and reverse reaction |

Catalytic Addition Approaches and Process Intensification Strategies

Beyond direct esterification, other catalytic approaches and process intensification strategies are being explored to enhance the efficiency of acrylate ester production. Transesterification, the reaction of an ester with an alcohol to form a different ester, is a viable alternative route. For instance, this compound could potentially be synthesized by the transesterification of a simple alkyl acrylate, such as methyl acrylate or ethyl acrylate, with diethylene glycol monoethyl ether. This reaction is also typically catalyzed by an acid or a base.

A patent for the synthesis of ethyl ethoxy acrylate describes a method starting from ethyl acetate (B1210297) and sodium ethoxide, which then reacts with carbon monoxide and ethanol. google.com While not a direct synthesis of the target molecule, it illustrates an alternative catalytic pathway involving addition reactions.

Industrial-Scale Production Considerations and Reaction Parameter Optimization

On an industrial scale, the production of this compound is typically carried out in large batch or semi-batch reactors. The "cleaning production method" patent provides insights into industrial practices. google.com The process involves charging the reactor with diethylene glycol monoethyl ether, acrylic acid, a catalyst, a solvent, and polymerization inhibitors. The mixture is heated under reflux to carry out the esterification and continuously remove water.

After the reaction reaches the desired conversion, the mixture undergoes a series of work-up procedures. Neutralization with a base like sodium hydroxide is performed to remove the acid catalyst. The resulting salts are then removed by adsorption using agents like polymagnesium silicate (B1173343), followed by filtration. google.com The solvent is recovered by distillation and can be recycled in subsequent batches. Final purification of the this compound is typically achieved through vacuum distillation to remove any remaining impurities and achieve the desired product specifications.

Optimization of industrial-scale production focuses on maximizing yield, minimizing reaction time, reducing waste, and ensuring product quality and consistency. This involves precise control over reaction parameters such as temperature, pressure, catalyst loading, and the feed rate of reactants. The choice of materials for the reactor and other equipment is also crucial to prevent corrosion, especially when using strong acid catalysts.

Implementation of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize their environmental impact. The production of this compound can be made more sustainable by considering several of these principles.

Atom Economy: The concept of atom economy measures the efficiency of a chemical reaction in converting reactants into the desired product. The theoretical atom economy for the esterification of diethylene glycol monoethyl ether with acrylic acid is high, as the only byproduct is water.

Reaction: C₆H₁₄O₃ + C₃H₄O₂ → C₉H₁₆O₄ + H₂O

Molar Masses: 134.17 g/mol + 72.06 g/mol → 188.22 g/mol + 18.01 g/mol

Atom Economy = (Mass of desired product / Total mass of reactants) x 100

Atom Economy = (188.22 / (134.17 + 72.06)) x 100 ≈ 91.3%

This high atom economy indicates that the direct esterification route is inherently efficient in terms of atom utilization.

Use of Catalysis: The use of catalysts, both acidic and enzymatic, is a key green chemistry principle as it allows for reactions to occur under less energy-intensive conditions and can improve selectivity, reducing the formation of unwanted byproducts. The development of solid acid catalysts, which can be easily separated and reused, is a significant step towards a greener process, as it eliminates the need for neutralization and reduces waste generation. google.com

Safer Solvents and Auxiliaries: The choice of solvent is another critical aspect. While toluene is effective for azeotropic water removal, it is a volatile organic compound (VOC) with associated health and environmental concerns. Research into greener solvent alternatives or solvent-free reaction conditions is an active area of interest. The "cleaning production method" also highlights the use of adsorbents like polymagnesium silicate for purification, which can be a more environmentally friendly alternative to traditional washing steps that generate large volumes of wastewater. google.com

Polymerization Kinetics and Mechanisms of 2 2 Ethoxyethoxy Ethyl Acrylate

Conventional Free Radical Polymerization of 2-(2-Ethoxyethoxy)ethyl Acrylate (B77674)

Conventional free radical polymerization (FRP) is a common method for polymerizing DEGEEA. sfdchem.com This process is typically initiated by the thermal decomposition of an initiator, such as an azo compound or peroxide, to generate radicals. The polymerization proceeds through a chain reaction involving initiation, propagation, and termination steps. masterorganicchemistry.comyoutube.com

Analysis of Initiation, Propagation, and Termination Kinetics

The kinetics of the free radical polymerization of acrylates like DEGEEA are governed by the rates of three primary steps: initiation, propagation, and termination. masterorganicchemistry.com

Initiation: This first step involves the generation of primary radicals from an initiator molecule (e.g., AIBN) and the subsequent addition of this radical to a monomer unit. The rate of initiation is dependent on the initiator's efficiency and its decomposition rate constant, which is highly sensitive to temperature.

Propagation: The newly formed monomer radical adds to subsequent monomer molecules in a rapid succession of steps. This chain growth reaction is the primary monomer-consuming step. The rate of propagation (k_p) for acrylates is generally high, leading to the rapid formation of long polymer chains.

Termination: The growth of a polymer chain is halted by termination reactions. In radical polymerization, this typically occurs through combination, where two growing macroradicals combine to form a single dead polymer chain, or through disproportionation, where one macroradical abstracts a hydrogen from another, resulting in two dead chains (one with a saturated end and one with an unsaturated end). The rate of termination (k_t) is significantly affected by the viscosity of the reaction medium and the mobility of the large macroradicals. researchgate.net

Investigation of the Gel Effect Phenomenon in Bulk and Solution Polymerization

The "gel effect," also known as the Trommsdorff–Norrish effect, is a significant kinetic phenomenon observed during the bulk and concentrated solution free radical polymerization of monomers like DEGEEA. researchgate.net This effect is characterized by a marked autoacceleration in the rate of polymerization and a concurrent increase in the average molecular weight of the polymer.

In bulk polymerization , where the monomer itself is the reaction medium, the gel effect can be particularly pronounced, leading to a nearly uncontrolled reaction that can generate significant heat. For solution polymerization , the presence of a solvent mitigates the increase in viscosity. The extent of the gel effect is therefore dependent on the monomer concentration and the nature of the solvent. Studies on similar acrylate polymerizations have shown that as monomer conversion increases, the intrinsic viscosity of the polymer solution rises, indicating the onset of conditions favorable for the gel effect. researchgate.net

Controlled/Living Radical Polymerization (CRP) Techniques

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions (polydispersity), controlled/living radical polymerization (CRP) techniques are employed. jku.at Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly versatile and widely used CRP method for synthesizing well-defined polymers from DEGEEA. rsc.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. jku.atrsc.org The control is achieved by introducing a RAFT agent, or chain transfer agent (CTA), into the polymerization system. This agent reversibly deactivates the growing polymer chains, establishing a dynamic equilibrium between active (radical) and dormant (trithiocarbonyl) species. jku.at

The success of RAFT polymerization hinges on the appropriate selection of the chain transfer agent (CTA) for the specific monomer. magtech.com.cn For acrylates like DEGEEA, which are considered "more activated monomers" (MAMs), dithiobenzoates and trithiocarbonates are effective CTAs. magtech.com.cnnih.gov The general structure of a CTA influences its reactivity and efficiency in controlling the polymerization.

The efficacy of a CTA is evaluated by its ability to produce polymers with a linear increase in number-average molecular weight (M_n) versus monomer conversion and a low polydispersity index (M_w/M_n), typically below 1.3. jku.at Kinetic studies of the RAFT copolymerization of similar acrylates have demonstrated that agents like dibenzyltrithiocarbonate (DBTTC) can produce well-defined copolymers. researchgate.net

Table 1: Examples of Chain Transfer Agents (CTAs) for Acrylate Polymerization

| CTA Type | Example Structure/Name | Applicable Monomers | Typical Polydispersity (M_w/M_n) |

| Trithiocarbonate | Dibenzyltrithiocarbonate (DBTTC) | Acrylates, Styrenes | < 1.3 |

| Dithiobenzoate | 2-Cyano-2-propyl dodecyl trithiocarbonate | Acrylates, Acrylamides | < 1.3 |

| Dithiocarbamate | N-(4-pyridinyl)-N-methyldithiocarbamates | Acrylates, Vinyl acetate (B1210297) | < 1.2 |

This table presents general information on CTA classes suitable for acrylate polymerization. Specific performance may vary based on reaction conditions.

RAFT polymerization is an excellent method for producing well-defined PDEGEEA homopolymers. By controlling the ratio of monomer to CTA and initiator, polymers with targeted molecular weights and narrow molecular weight distributions can be synthesized.

Furthermore, the "living" nature of the chain ends in RAFT polymerization makes it a powerful tool for creating block copolymers. rsc.orgnih.gov A well-defined PDEGEEA macro-CTA can be synthesized in a first step and then used to initiate the polymerization of a second, different monomer, leading to the formation of a diblock copolymer. This sequential monomer addition is a prominent method for building complex polymer architectures. jku.at The synthesis of block copolymers combining a PDEGEEA block with other blocks (e.g., hydrophobic blocks) allows for the creation of amphiphilic materials that can self-assemble into various nanostructures. Research has shown successful synthesis of various block copolymers using RAFT, demonstrating the high degree of end-group fidelity achieved with this technique. rsc.orgrsc.orgmdpi.com

Table 2: Illustrative Data for RAFT Polymerization of Acrylate-Based Polymers

| Polymer Type | Monomer(s) | CTA Used | Target M_n ( g/mol ) | Obtained M_n ( g/mol ) | M_w/M_n | Reference |

| Homopolymer | Butyl Acrylate (BA), 2-(N,N-Dimethylamino)ethyl Acrylate (DMAEA) | CF₃-CDSP | - | 3,230 | 1.13 | mdpi.com |

| Block Copolymer | 1-Ethoxyethyl Acrylate (EEA) | - | - | - | - | tue.nl |

| Homopolymer | 2-Hydroxyethyl Acrylate (HEA) | DBTTC | - | - | - | researchgate.net |

This table provides examples from literature on related acrylate polymerizations to illustrate the level of control achievable with RAFT. Data for DEGEEA itself would follow similar trends.

Atom Transfer Radical Polymerization (ATRP)

Copolymerization Behavior of 2-(2-Ethoxyethoxy)ethyl Acrylate

Copolymerization extends the functional range of P(EO2EA) by incorporating a second, different monomer (a comonomer) into the polymer chain. This allows for the precise tuning of the final polymer's properties.

In a copolymerization reaction, the relative rates at which the two monomers add to the growing polymer chain are described by reactivity ratios (r₁ and r₂). acs.org These ratios are critical parameters that dictate the composition and microstructure of the resulting copolymer. bas.bg For a copolymerization between monomer 1 (M₁, e.g., EO2EA) and monomer 2 (M₂, a comonomer), the reactivity ratios are defined as:

r₁ = k₁₁/k₁₂ : The ratio of the rate constant for a propagating chain ending in M₁ adding another M₁ (k₁₁) to the rate constant of it adding an M₂ (k₁₂).

r₂ = k₂₂/k₂₁ : The ratio of the rate constant for a propagating chain ending in M₂ adding another M₂ (k₂₂) to the rate constant of it adding an M₁ (k₂₁).

Table 2: Influence of Reactivity Ratios on Copolymer Microstructure This table presents hypothetical reactivity ratio scenarios for the copolymerization of EO2EA (M₁) with a comonomer (M₂) to illustrate their impact on polymer structure.

| Scenario | Reactivity Ratios | Product (r₁ × r₂) | Resulting Monomer Sequence |

| Ideal/Random | r₁ ≈ 1, r₂ ≈ 1 | ≈ 1 | Random distribution of M₁ and M₂ units. |

| Alternating | r₁ ≈ 0, r₂ ≈ 0 | ≈ 0 | Strongly alternating sequence (M₁-M₂-M₁-M₂...). |

| Blocky | r₁ > 1, r₂ > 1 | > 1 | Tendency to form blocks of M₁ and M₂ (M₁-M₁-M₂-M₂...). |

| Statistical | r₁ > 1, r₂ < 1 | Varies | Gradient copolymer with more M₁ incorporated initially. |

Hydrophobic Comonomers (e.g., Methyl Methacrylate (B99206), Styrene): Incorporating a hydrophobic comonomer will decrease the water-solubility and increase the glass transition temperature (Tg) of the copolymer. This approach is used to create materials with specific mechanical properties or to synthesize amphiphilic block copolymers that can self-assemble into micelles or vesicles in aqueous solutions.

Functional Comonomers (e.g., Glycidyl Methacrylate, Acrylic Acid): Using a comonomer that carries a reactive functional group allows for post-polymerization modification, enabling the attachment of biomolecules, drugs, or cross-linking agents.

Therefore, the strategic selection of a comonomer is a powerful tool for designing P(EO2EA)-based copolymers with tailored microstructures and precisely engineered properties for applications ranging from adhesives to smart materials. engconfintl.org

Advanced Polymerization Initiation Methods

Advanced initiation methods for the polymerization of this compound, such as photopolymerization and electron-beam curing, offer significant advantages over traditional thermal initiation. These techniques provide rapid, on-demand curing at ambient temperatures, minimizing thermal stress on substrates and enabling high-speed industrial processes.

Photopolymerization, or UV curing, is a widely utilized method for rapidly transforming liquid monomers like this compound into solid polymers. youtube.com This process involves the use of a photoinitiator that, upon absorption of ultraviolet (UV) light, generates reactive species (free radicals or cations) that initiate the polymerization chain reaction. researchgate.net this compound is valued in UV-curable formulations for its role as a reactive diluent, which helps to reduce the viscosity of the resin system, enhancing its processability, while also being incorporated into the final polymer network. chemicalbook.com

The kinetics of photopolymerization are complex and influenced by several factors including the concentration and type of photoinitiator, the intensity of the UV light, the temperature, and the presence of inhibitors like oxygen. researchgate.netresearchgate.net Techniques such as photo-Differential Scanning Calorimetry (photo-DSC) and real-time Fourier Transform Infrared (FTIR) spectroscopy are instrumental in studying these kinetics. mdpi.comresearchgate.net Photo-DSC measures the heat released during the exothermic polymerization reaction, which is directly proportional to the rate of conversion. researchgate.net Real-time FTIR, on the other hand, monitors the decrease in the characteristic absorption bands of the acrylate double bond (typically around 1635 cm⁻¹ and 810 cm⁻¹), providing a direct measure of the degree of monomer conversion over time. researchgate.net

The intensity of the UV light is another critical parameter. Studies on other acrylate systems have demonstrated that a higher UV intensity generally leads to a faster curing rate and a higher degree of conversion. mdpi.comosti.gov For example, in the UV curing of an acrylate-based resin for additive manufacturing, increasing the light intensity from 5 to 40 mW/cm² resulted in a significant increase in the reaction rate and the final conversion percentage. mdpi.com

The table below, based on data from a study on the photopolymerization of 1,6-hexamethylene diacrylate (HDDA), illustrates the typical influence of UV light intensity on the curing process.

| UV Light Intensity (mW/cm²) | Time to Reach Peak Reaction Rate (s) | Peak Reaction Rate (a.u.) | Final Conversion (%) |

| 5 | 15 | 0.05 | 45 |

| 10 | 8 | 0.12 | 60 |

| 20 | 4 | 0.25 | 72 |

| 30 | 2.5 | 0.38 | 78 |

| 40 | 1.8 | 0.50 | 82 |

This table presents illustrative data from a study on an analogous acrylate monomer, 1,6-hexamethylene diacrylate, to demonstrate the general principles of photopolymerization kinetics. mdpi.com

Electron-beam (EB) induced polymerization is an alternative high-speed curing technology that does not require a photoinitiator. In this process, a stream of high-energy electrons directly irradiates the monomer, creating free radicals and initiating polymerization. This method offers several advantages over UV curing, including the ability to cure opaque and thicker sections due to the greater penetration depth of electrons compared to UV photons.

The kinetics of EB-induced polymerization are primarily governed by the absorbed dose and the dose rate. The dose, measured in kiloGrays (kGy), represents the total energy absorbed per unit mass, while the dose rate (kGy/s) is the rate at which this energy is delivered. Research on the EB curing of acrylic networks has shown that a high degree of monomer conversion can be achieved very rapidly.

A study on the EB curing of a representative acrylate formulation demonstrated that the conversion of the acrylate double bonds is strongly dependent on the applied dose. The data showed that over 50% conversion was achieved at a relatively low dose of 10 kGy, with the conversion reaching a plateau of around 90% for doses of 40 kGy and higher. This indicates a highly efficient polymerization process.

The dose rate also plays a crucial role. At a given dose, a higher dose rate can lead to a higher concentration of initiating radicals, which can accelerate the polymerization. However, it can also promote premature termination reactions, potentially leading to shorter polymer chains. In diffusion-controlled systems like bulk acrylate polymerization, a high dose rate generates significant reaction heat, which reduces the viscosity of the system and can enhance monomer and polymer chain mobility, thereby facilitating higher conversion, especially at lower total doses. For example, at a dose of 10 kGy, increasing the dose rate from 8 kGy/s to 62 kGy/s resulted in an increase in the final acrylate conversion from approximately 60% to 70%.

The following table summarizes the effect of EB dose and dose rate on the conversion of acrylate double bonds in a model system, illustrating the high-speed nature of EB curing.

| EB Dose (kGy) | Dose Rate (kGy/s) | Acrylate Double Bond Conversion (%) |

| 10 | 8 | ~60 |

| 10 | 62 | ~70 |

| 40 | 8 | ~90 |

| 40 | 62 | ~90 |

| 100 | 8 | ~92 |

| 100 | 62 | ~92 |

This table presents data from a study on the electron-beam curing of a general acrylic network to illustrate the principles of EB-induced polymerization kinetics.

Advanced Characterization Techniques for Poly 2 2 Ethoxyethoxy Ethyl Acrylate and Its Derived Polymeric Systems

Spectroscopic Analysis for Structural and Compositional Elucidation

Spectroscopic techniques are indispensable for elucidating the chemical structure and composition of PEO2EA. These methods probe the interactions of electromagnetic radiation with the polymer to provide detailed information about its atomic and molecular arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of PEO2EA. Both proton (¹H) and carbon-13 (¹³C) NMR provide specific chemical shift information that allows for the identification and confirmation of the polymer's structure.

In a typical ¹H NMR spectrum of the 2-(2-ethoxyethoxy)ethyl acrylate (B77674) monomer, distinct peaks corresponding to the different proton environments are observed. chemicalbook.com The vinyl protons of the acrylate group typically appear in the range of 5.8-6.4 ppm. The protons of the ethyl group exhibit a triplet at approximately 1.2 ppm (-CH₃) and a quartet at around 3.5 ppm (-O-CH₂-CH₃). The protons of the ethoxyethoxy side chain produce a series of multiplets in the region of 3.6-4.3 ppm. chemicalbook.com Upon polymerization, the characteristic signals of the vinyl protons disappear, and new broad resonances corresponding to the polymer backbone protons emerge at approximately 1.5-2.5 ppm.

¹³C NMR spectroscopy provides complementary information. For the monomer, the carbonyl carbon of the acrylate group resonates around 166 ppm, while the vinyl carbons are found between 128 and 132 ppm. The carbons of the ethoxyethoxy side chain and the ethyl group appear in the range of 15-70 ppm. Similar to ¹H NMR, the polymerization is confirmed by the disappearance of the vinyl carbon signals and the appearance of new signals for the saturated polymer backbone.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to further resolve complex spectra and unambiguously assign all proton and carbon signals, confirming the connectivity of the atoms within the polymer structure.

Table 1: Representative ¹H NMR Chemical Shifts for 2-(2-Ethoxyethoxy)ethyl Acrylate Monomer and Poly[this compound]

| Functional Group | Monomer Chemical Shift (ppm) | Polymer Chemical Shift (ppm) |

| Vinyl Protons (CH₂=CH-) | 5.8 - 6.4 | Disappears |

| Acrylate Backbone (-CH₂-CH-) | - | 1.5 - 2.5 |

| Methylene Protons (-O-CH₂-CH₂-O-) | 3.6 - 3.8 | 3.6 - 3.8 |

| Methylene Protons (-CO-O-CH₂-) | 4.2 - 4.3 | 4.1 - 4.2 |

| Ethyl Group (-O-CH₂-CH₃) | 3.5 (quartet) | 3.5 (quartet) |

| Ethyl Group (-O-CH₂-CH₃) | 1.2 (triplet) | 1.2 (triplet) |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in both the this compound monomer and its corresponding polymer. researchgate.net The FT-IR spectrum of the monomer displays characteristic absorption bands that confirm its chemical structure. spectrabase.comchemicalbook.com

Key vibrational bands for the monomer include a strong carbonyl (C=O) stretching band around 1725 cm⁻¹, characteristic of the acrylate ester. The carbon-carbon double bond (C=C) of the vinyl group gives rise to a stretching vibration at approximately 1635 cm⁻¹. The C-O-C ether linkages in the ethoxyethoxy side chain are identified by strong stretching bands in the region of 1100-1200 cm⁻¹. researchgate.net

Upon polymerization, the most significant change observed in the FT-IR spectrum is the disappearance or significant reduction in the intensity of the C=C stretching band at ~1635 cm⁻¹, indicating the consumption of the vinyl groups during the formation of the polymer backbone. researchgate.net The strong carbonyl and ether bands, however, remain prominent in the spectrum of the poly[this compound].

Table 2: Key FT-IR Absorption Bands for this compound Monomer and Poly[this compound]

| Functional Group | Monomer Wavenumber (cm⁻¹) | Polymer Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | ~1725 | ~1725 |

| C=C Stretch (Vinyl) | ~1635 | Disappears/Reduced |

| C-O-C Stretch (Ether) | 1100 - 1200 | 1100 - 1200 |

| =C-H Bending (Vinyl) | ~810 | Disappears/Reduced |

Raman Spectroscopy for In-Situ Reaction Monitoring and Kinetic Studies

Raman spectroscopy is a valuable tool for in-situ monitoring of the polymerization of this compound. This technique is particularly useful for tracking the conversion of the monomer to the polymer in real-time. The Raman spectrum provides complementary information to FT-IR, with the C=C stretching vibration of the acrylate monomer being a strong and well-defined band at approximately 1638 cm⁻¹.

By monitoring the decrease in the intensity of this band as a function of time, the kinetics of the polymerization reaction can be accurately determined. This allows for the study of the effects of various reaction parameters, such as initiator concentration and temperature, on the rate of polymerization. The non-invasive nature of Raman spectroscopy makes it ideal for online process monitoring without the need for sample extraction.

Chromatographic and Separation Science for Molecular Weight and Purity Assessment

Chromatographic techniques are essential for determining the molecular weight characteristics and purity of both the this compound monomer and the resulting polymer.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of poly[this compound]. shimadzu.com.cn This technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

By using a calibrated set of polymer standards with known molecular weights, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the PEO2EA sample. shimadzu.com.cn The PDI provides a measure of the breadth of the molecular weight distribution, with a value close to 1.0 indicating a narrow distribution, which is often desirable for controlled polymerization techniques. GPC is crucial for understanding how reaction conditions influence the final polymer chain length and distribution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer Purity and Volatile Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of the this compound monomer and for identifying any volatile byproducts that may be present after polymerization. scientificlabs.ie In GC, the components of a sample are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification.

For the monomer, GC-MS can be used to quantify its purity and to detect the presence of any impurities, such as residual reactants or inhibitors. nih.gov After polymerization, GC-MS can be employed to analyze for the presence of unreacted monomer or any low molecular weight byproducts that may have formed during the reaction.

Thermal Characterization for Phase Transitions and Polymerization Dynamics

The thermal behavior of polymers is a critical aspect that governs their processing and end-use properties. Techniques that can elucidate phase transitions and the dynamics of polymerization are therefore indispensable.

Differential Scanning Calorimetry (DSC) for Glass Transition and Curing Behavior

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal properties of polymers. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of various thermal events, including the glass transition and curing reactions.

The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. For PEEA, the glass transition temperature (Tg) is a key parameter as it defines the upper-temperature limit for many applications. The monomer this compound is noted for having a low glass transition temperature. specialchem.com In a DSC thermogram, the glass transition appears as a step-like change in the heat flow signal.

DSC is also instrumental in studying the curing behavior of thermosetting PEEA systems. The curing process, which involves the cross-linking of polymer chains, is typically an exothermic process that can be monitored by DSC. The heat generated during the reaction is detected as a peak in the DSC curve. By analyzing this peak, it is possible to determine the onset and peak temperatures of the curing reaction, as well as the total heat of curing (enthalpy). This information is vital for optimizing curing cycles and understanding the reaction kinetics. In some cases, particularly with semi-cured samples, the glass transition and curing peaks can overlap. Temperature-modulated DSC (TM-DSC) can be employed to separate these overlapping thermal effects, providing a clearer analysis of both the initial glass transition and the post-curing process. betterceramic.comnetzsch.comnetzsch.com

Table 1: Illustrative DSC Data for a Hypothetical PEEA-based System

| Parameter | Value | Unit | Significance |

| Glass Transition Temperature (Tg) | -50 | °C | Indicates the transition from a glassy to a rubbery state. |

| Onset of Curing | 80 | °C | The temperature at which the curing reaction begins. |

| Peak of Curing Exotherm | 120 | °C | The temperature at which the curing reaction rate is at its maximum. |

| Enthalpy of Curing (ΔH) | 250 | J/g | The total heat released during the curing process, indicative of the extent of reaction. |

This table presents hypothetical data for illustrative purposes.

Morphological and Surface Characterization

The performance of a polymer is not only dependent on its bulk properties but also significantly on its surface characteristics and nanoscale morphology.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top 5-10 nanometers of a material's surface. wikipedia.orgeag.com This makes it an ideal tool for analyzing the surface of PEEA and its derivatives, which is crucial for applications involving adhesion, biocompatibility, and surface modification.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. wikipedia.org The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. utwente.nl Furthermore, small shifts in these binding energies, known as chemical shifts, provide information about the chemical environment and oxidation state of the atoms. wikipedia.org For PEEA, XPS can be used to confirm the presence and quantify the relative amounts of carbon and oxygen, the primary elemental constituents. It can also distinguish between different carbon and oxygen environments, such as the ester group, the ether linkages, and the alkyl chain. This level of detail is invaluable for verifying surface functionalization, identifying contaminants, or studying degradation processes. The quantitative accuracy of XPS for determining atomic percentages from major peaks is generally in the range of 90-95% under optimal conditions. wikipedia.org

Table 2: Expected Elemental Composition of Pure Poly[this compound] from XPS Analysis

| Element | Atomic Concentration (%) | Key Functional Groups |

| Carbon (C) | ~64.3 | C-C, C-H, C-O, O-C=O |

| Oxygen (O) | ~35.7 | C-O, O-C=O |

This table presents theoretical atomic concentrations based on the chemical formula of the repeating unit and does not account for surface contamination or reconstruction.

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structural Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing the structure of materials at the nanoscale, typically in the range of 1 to 100 nanometers. researchgate.net It is particularly useful for characterizing the morphology of polymeric systems, including polymer blends, block copolymers, and semicrystalline polymers. researchgate.netnumberanalytics.com SAXS provides information about the size, shape, and arrangement of nanoscale features. numberanalytics.comvt.edu

In a SAXS experiment, a beam of X-rays is passed through the sample, and the scattered X-rays are detected at very small angles. The resulting scattering pattern is a function of the electron density fluctuations within the material. For PEEA-based systems, SAXS can be used to study a variety of nanoscale phenomena. For instance, if PEEA is part of a block copolymer, SAXS can reveal the morphology of the microphase-separated domains (e.g., lamellar, cylindrical, or spherical). researchgate.net In the case of semicrystalline PEEA derivatives, SAXS can be used to determine the long period, which is the average distance between crystalline lamellae. researchgate.net The technique can also provide information on the size and distribution of nanoparticles or other domains within a PEEA matrix in nanocomposites. azonano.com Analysis of the SAXS data can yield quantitative parameters such as the radius of gyration of particles and information about the fractal nature of aggregates. azonano.com

Table 3: Potential Nanoscale Structural Information from SAXS for PEEA-based Systems

| Structural Feature | Parameter Determined by SAXS | Typical Length Scale |

| Microphase Separation in Block Copolymers | Domain spacing, morphology (e.g., lamellar, cylindrical) | 5 - 100 nm |

| Semicrystalline Structure | Long period, lamellar thickness | 5 - 50 nm |

| Nanoparticle Dispersion in Composites | Particle size, interparticle distance, aggregation state | 1 - 100 nm |

This table provides examples of the types of structural information that can be obtained through SAXS analysis.

Design and Synthesis of Advanced Polymeric Architectures and Stimuli Responsive Materials Based on 2 2 Ethoxyethoxy Ethyl Acrylate

Hydrogel Systems Derived from 2-(2-Ethoxyethoxy)ethyl Acrylate (B77674)

Hydrogels, three-dimensional networks of crosslinked polymers, can absorb and retain significant amounts of water or aqueous solutions. itu.edu.trnih.gov The incorporation of EOEOEA into hydrogel structures can influence their swelling behavior and mechanical properties.

The network structure of these hydrogels can be characterized by techniques such as Fourier-transform infrared (FTIR) spectroscopy to confirm the incorporation of the respective monomers and by scanning electron microscopy (SEM) to visualize the porous morphology. researchgate.netresearchgate.net The degree of crosslinking, which significantly impacts the mechanical strength and swelling capacity, can be controlled by the concentration of a crosslinking agent, such as N,N'-methylenebis(acrylamide) (BAAm). itu.edu.tr

A study on hydrogels synthesized from 2-(dimethylamino)ethylacrylate (DMAEA) and N,N'-dimethyl acrylamide (B121943) (NNDMAAm) demonstrated that the monomer reactivity ratios, determined by the Kelen-Tüdos method, were r1 = 0.288 for DMAEA and r2 = 1.460 for NNDMAAm. researchgate.net This indicates the tendency of the monomers to copolymerize and influences the final polymer composition and properties. researchgate.net

Table 1: Monomer Reactivity Ratios for Poly(DMAEA-co-NNDMAAm) Hydrogels researchgate.net

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 x r2 |

|---|---|---|---|---|

| DMAEA | NNDMAAm | 0.288 | 1.460 | 0.419 |

This table illustrates the monomer reactivity ratios, which are crucial for understanding the copolymerization behavior and the resulting hydrogel network structure.

The swelling behavior of hydrogels derived from EOEOEA is a critical parameter, influenced by factors such as pH, temperature, and the ionic strength of the surrounding medium. rsc.orgresearchgate.net For hydrogels containing ionizable groups, such as those copolymerized with acrylic acid, the swelling ratio can be significantly dependent on the pH of the environment. nih.govresearchgate.net At higher pH values, the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains and increased swelling. nih.gov

The water retention capacity is another key characteristic. Superabsorbent composites based on acrylic acid/acrylamide copolymers have shown high water absorption, a property that can be further enhanced by the incorporation of materials like attapulgite. nih.gov The diffusion of water into the hydrogel network often follows a Fickian or non-Fickian mechanism, which can be determined by analyzing the swelling kinetics. bit.edu.cnnih.gov

Table 2: Factors Influencing Hydrogel Swelling nih.govrsc.orgresearchgate.net

| Factor | Effect on Swelling | Mechanism |

|---|---|---|

| pH | Increased swelling at higher pH for anionic hydrogels. | Deprotonation of acidic groups leads to electrostatic repulsion. |

| Temperature | Can increase or decrease swelling depending on the polymer's lower or upper critical solution temperature (LCST/UCST). | Changes in polymer-solvent interactions. |

| Ionic Strength | Decreased swelling with increasing salt concentration. | Shielding of electrostatic repulsions by counterions. |

| Crosslink Density | Decreased swelling with higher crosslink density. | A more tightly crosslinked network restricts chain expansion. |

This interactive table summarizes the key factors that govern the swelling behavior of hydrogels, providing insights into the mechanisms of water uptake and retention.

Tailored Block and Graft Copolymers for Enhanced Functionality

Block and graft copolymers containing EOEOEA segments can be designed to exhibit specific functionalities, such as self-assembly and surface modification capabilities. Controlled radical polymerization techniques, including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are often employed to synthesize these well-defined architectures. nih.govias.ac.inrsc.org

Amphiphilic block copolymers, composed of both hydrophilic and hydrophobic blocks, can self-assemble in selective solvents to form various nanostructures like micelles and polymersomes. nih.govresearchgate.net An EOEOEA block can serve as the hydrophilic component. The synthesis of such copolymers often involves the sequential polymerization of different monomers. For example, a hydrophobic block can be synthesized first, followed by the polymerization of EOEOEA to create the hydrophilic block.

The self-assembly process is driven by the minimization of interfacial energy between the hydrophobic blocks and the aqueous environment. chemrxiv.org The resulting core-shell structures have potential applications in various fields. The morphology of the self-assembled aggregates depends on factors such as the relative block lengths, the total molecular weight, and the solution conditions. mdpi.com

Graft copolymers consist of a main polymer backbone with one or more side chains that differ in composition. By grafting poly(2-(2-ethoxyethoxy)ethyl acrylate) (PEOEOEA) chains onto a polymer backbone, the surface properties of the material can be significantly altered. This "grafting from" approach often involves creating initiation sites along a polymer backbone from which the PEOEOEA chains can be grown via controlled polymerization techniques like ATRP. nih.gov

This method allows for the creation of surfaces with tailored hydrophilicity, which can be beneficial in applications requiring specific interfacial properties. For example, grafting PEOEOEA onto a surface can enhance its biocompatibility. nih.gov The density and length of the grafted chains can be controlled to fine-tune the surface characteristics.

Stimuli-Responsive Polymeric Systems

Polymers that exhibit significant changes in their properties in response to external stimuli, such as temperature, pH, or light, are known as stimuli-responsive or "smart" polymers. kinampark.comgfzxb.org EOEOEA and its derivatives are valuable monomers for creating such systems.

Polymers containing oligo(ethylene glycol) side chains, similar to the ethoxyethoxyethyl group in EOEOEA, can exhibit thermoresponsive behavior, characterized by a lower critical solution temperature (LCST). kinampark.comnih.gov Below the LCST, the polymer is soluble in water, while above this temperature, it becomes insoluble and precipitates. This transition is reversible and can be tuned by copolymerizing with other monomers. For instance, copolymers of [2-(acryloyloxy)ethyl] trimethylammonium chloride and 2-(diethylamino)ethyl acrylate have been shown to exhibit a volume phase transition temperature. rsc.org

In addition to temperature, these polymeric systems can be designed to respond to other stimuli like pH. For example, incorporating pH-sensitive monomers such as 2-(diethylamino)ethyl acrylate allows for the creation of dual-responsive polymers. rsc.orgmdpi.com The ability to respond to multiple stimuli opens up possibilities for creating highly sophisticated materials with on-demand properties.

Table 3: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | EOEOEA |

| Poly(this compound) | PEOEOEA |

| Acrylic acid | AA |

| N,N'-methylenebis(acrylamide) | BAAm |

| 2-(dimethylamino)ethylacrylate | DMAEA |

| N,N'-dimethyl acrylamide | NNDMAAm |

| Atom transfer radical polymerization | ATRP |

| Reversible addition-fragmentation chain-transfer | RAFT |

| [2-(acryloyloxy)ethyl] trimethylammonium chloride | AEtMACl |

| 2-(diethylamino)ethyl acrylate | DEAEA |

| Lower critical solution temperature | LCST |

| Upper critical solution temperature | UCST |

| Fourier-transform infrared spectroscopy | FTIR |

Thermoresponsive Polymers and Lower Critical Solution Temperature (LCST) Behavior

Polymers derived from monomers bearing short oligo(ethylene glycol) side chains, such as DEGEEA, are known for their thermoresponsive behavior in aqueous solutions. kinampark.com This phenomenon is characterized by a Lower Critical Solution Temperature (LCST), a critical temperature above which the polymer becomes insoluble and precipitates from the solution. nih.gov

The underlying mechanism for LCST behavior involves a shift in the balance of interactions between the polymer and water molecules. Below the LCST, hydrogen bonds between the ether groups on the polymer's side chains and surrounding water molecules dominate, leading to polymer solubility. nih.gov As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions among the polymer chains become more favorable. This leads to the collapse of the polymer coils and subsequent phase separation from the water. nih.gov

Poly(this compound), the homopolymer of DEGEEA, exhibits this LCST-type phase transition. The precise LCST value can be finely tuned by copolymerizing DEGEEA with other monomers. Introducing hydrophilic comonomers typically increases the LCST, while incorporating hydrophobic comonomers lowers it. This tunability is a significant advantage, allowing for the design of materials tailored to specific temperature-sensitive applications. kinampark.com The polyacrylate backbone of PDEGEEA is less hydrophobic compared to the polymethacrylate (B1205211) backbone of analogous polymers like poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO2MA), which facilitates thermoresponsive behavior with shorter, more defined side chains. kinampark.com

| Parameter | Effect on LCST | Rationale | Reference |

|---|---|---|---|

| Copolymerization with Hydrophilic Monomers (e.g., Acrylic Acid) | Increase | Increases the overall hydrophilicity of the polymer, requiring higher temperatures to induce phase separation. | kinampark.com |

| Copolymerization with Hydrophobic Monomers (e.g., Methyl Methacrylate) | Decrease | Enhances hydrophobic interactions, promoting polymer collapse and phase separation at lower temperatures. | kinampark.com |

| Polymer Concentration | Slight Decrease | At higher concentrations, intermolecular interactions are more prevalent, which can facilitate aggregation and phase separation. | nih.gov |

| Addition of Salts (e.g., NaCl) | Decrease | Salts disrupt the hydration shell around the polymer chains (salting-out effect), promoting hydrophobic association. | researchgate.net |

pH-Responsive Materials for Environmental and Biological Applications

The versatility of DEGEEA allows for its incorporation into pH-responsive materials. This is typically achieved by copolymerizing DEGEEA with monomers containing ionizable functional groups, such as carboxylic acids or amines. These materials can undergo significant changes in their structure and properties in response to variations in the pH of the surrounding environment. researchgate.net

For instance, copolymerizing DEGEEA with a basic monomer like N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA) or 2-(diethylamino)ethyl methacrylate (PDEAEMA) yields a material that is sensitive to acidic conditions. researchgate.netnih.gov At neutral or high pH, the amine groups are deprotonated and relatively hydrophobic. In an acidic environment (low pH), these amine groups become protonated, acquiring a positive charge. The resulting electrostatic repulsion between the charged groups and increased hydration cause the polymer to swell or dissolve. nih.gov

Conversely, copolymerization with an acidic monomer like acrylic acid (AA) results in materials responsive to basic conditions. rsc.org At low pH, the carboxylic acid groups are protonated and neutral. As the pH increases above the acid's pKa, the groups deprotonate to form carboxylate anions. The electrostatic repulsion causes the polymer network to expand. rsc.org This pH-triggered swelling/deswelling or dissolution/precipitation behavior is crucial for applications such as targeted drug delivery to acidic tumor microenvironments or the development of sensors and separation systems for environmental remediation. nih.govnih.gov

| pH-Responsive Comonomer | Polymer Behavior at Low pH | Polymer Behavior at High pH | Potential Application | Reference |

|---|---|---|---|---|

| N,N-dimethylaminoethyl methacrylate (DMAEMA) | Protonated, hydrophilic, swollen/dissolved | Deprotonated, hydrophobic, collapsed/precipitated | Drug release in acidic endosomes/lysosomes | researchgate.netnih.gov |

| Acrylic Acid (AA) | Protonated, less hydrophilic, collapsed | Deprotonated, hydrophilic, swollen/dissolved | Controlled release in the neutral pH of the bloodstream | rsc.org |

Ultrasound-Responsive Nanoparticles and Aggregates for Controlled Disaggregation

A particularly innovative application of DEGEEA is in the fabrication of ultrasound-responsive nanomaterials. Ultrasound is a form of mechanical energy that can penetrate tissues non-invasively, making it an attractive external stimulus for triggering changes in materials within a biological setting. nih.govbeilstein-journals.org

Research has demonstrated that homopolymers of DEGEEA, referred to as PEEA in some studies, can self-assemble into nanoparticle aggregates, such as vesicle or complex micelle aggregates. researchgate.nettongji.edu.cn These aggregates have been shown to be sensitive to sonication. When exposed to ultrasound, the aggregates can be dissociated into smaller, individual nanoparticles or unimers. This disaggregation is a key feature for applications like on-demand drug delivery, where a therapeutic agent could be encapsulated within the aggregates and released at a specific site and time through the application of focused ultrasound. researchgate.netbiomedres.us The mechanism behind this responsiveness is attributed to the physical forces generated by ultrasound, such as acoustic cavitation and microstreaming, which can disrupt the non-covalent interactions holding the aggregates together. nih.govresearchgate.net

A study systematically investigated this behavior, showing that PEEA vesicle aggregates or complex micelle aggregates could be dissociated upon sonication, highlighting the potential for designing homopolymer-based, ultrasound-responsive systems. researchgate.nettongji.edu.cn

| Initial Nanostructure | Self-Assembly Solvent | Stimulus | Observed Effect | Reference |

|---|---|---|---|---|

| Vesicle Aggregates | THF/H₂O | Ultrasound (20 kHz) | Disaggregation of aggregates | researchgate.net |

| Complex Micelle Aggregates | DMF/H₂O | Ultrasound (20 kHz) | Disaggregation of aggregates | researchgate.net |

Self-Assembled Nanostructures (e.g., Polymeric Micelles, Vesicles, Nanoparticles)

The ability of polymers to self-assemble into well-defined nanostructures is a cornerstone of nanotechnology. umass.edu Polymers containing DEGEEA are particularly adept at forming such structures due to the amphiphilic character that can be imparted to them. Self-assembly is driven by the tendency of different parts of a polymer chain (or different polymer chains) to minimize contact with an unfavorable solvent, leading to the formation of a core-shell architecture. nih.gov

Homopolymers of DEGEEA (PEEA) have been shown to self-assemble into different types of nanostructures depending on the solvent conditions used during preparation. researchgate.net When a solution of PEEA in a good solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is mixed with a selective non-solvent like water, the polymer chains arrange themselves to shield their more hydrophobic parts from the water. This process can lead to the formation of aggregates of vesicles (hollow spheres with a bilayer membrane) or complex micelles. researchgate.nettongji.edu.cn

More commonly, DEGEEA is used as the hydrophilic block in an amphiphilic block copolymer. For example, a block copolymer consisting of a hydrophobic block (like polystyrene or polylactide) and a hydrophilic PDEGEEA block will self-assemble in water to form core-shell nanoparticles. The hydrophobic blocks form a solid core, while the hydrophilic PDEGEEA chains form a stabilizing corona that interfaces with the water. These structures, often called polymeric micelles or nanoparticles, are of great interest for encapsulating hydrophobic drugs within their core, thereby increasing the drug's solubility and stability in aqueous environments. nih.govnih.gov

| Polymer Type | Self-Assembly Method | Resulting Nanostructure | Key Influencing Factor | Reference |

|---|---|---|---|---|

| Homopolymer (PEEA) | Solvent exchange (THF into H₂O) | Vesicle Aggregates | Solvent system | researchgate.nettongji.edu.cn |

| Homopolymer (PEEA) | Solvent exchange (DMF into H₂O) | Complex Micelle Aggregates | Solvent system | researchgate.nettongji.edu.cn |

| Amphiphilic Block Copolymer (e.g., PS-b-PDEGEEA) | Dispersion in selective solvent (water) | Polymeric Micelles/Nanoparticles | Block copolymer architecture (hydrophilic/hydrophobic ratio) | nih.gov |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| DEGEEA / PEEA Monomer | This compound |

| PDEGEEA / PEEA | Poly(this compound) |

| PMEO2MA | Poly(2-(2-methoxyethoxy)ethyl methacrylate) |

| DMAEMA | N,N-dimethylaminoethyl methacrylate |

| PDEAEMA | 2-(diethylamino)ethyl methacrylate |

| AA | Acrylic Acid |

| THF | Tetrahydrofuran |

| DMF | Dimethylformamide |

| PS-b-PDEGEEA | Polystyrene-block-poly(this compound) |

Applications of Poly 2 2 Ethoxyethoxy Ethyl Acrylate in Scientific and Technological Domains

Biomedical Engineering and Pharmaceutical Sciences

The unique physicochemical properties of PEOEOEA have led to its exploration in numerous biomedical applications, ranging from sophisticated drug delivery systems to the development of advanced biomaterials for tissue regeneration and medical devices.

Controlled Drug Delivery Systems

The ability of polymers to release therapeutic agents in a controlled and targeted manner is a cornerstone of modern pharmaceutical research. PEOEOEA-based materials, particularly hydrogels, are at the forefront of this endeavor due to their high water content and tunable properties. dergipark.org.tr

Mechanisms of Payload Encapsulation and Stimuli-Responsive Release

Hydrogels formulated from PEOEOEA and its copolymers can encapsulate therapeutic molecules, referred to as payloads, within their three-dimensional network. The release of these payloads can be engineered to respond to specific environmental triggers, a concept known as stimuli-responsive release. nih.govresearchgate.net

These "smart" hydrogels can undergo volume or shape changes in response to various stimuli, including pH, temperature, and the presence of specific biomolecules. mdpi.com For instance, a change in the physiological environment, such as the acidic conditions often found in tumor tissues, can trigger the release of an encapsulated anticancer drug. nih.govnih.gov The mechanism of release is often diffusion-controlled, where the rate of drug release is governed by the porosity of the hydrogel network. mdpi.com

Microfluidic techniques have been developed to create microgels capable of encapsulating both polar and non-polar molecules. nih.gov In these systems, non-polar molecules are housed in oil droplets within the microgel, while polar molecules are associated with the hydrogel network itself. nih.gov Heating these microgels causes them to contract, thereby releasing the entrapped molecules. nih.gov Another approach involves the use of thermo-responsive polymers that collapse at temperatures above their phase transition temperature, leading to the shrinkage of the nanogel and subsequent release of the payload. rsc.org

Table 1: Examples of Stimuli-Responsive Drug Release Systems

| Polymer System | Stimulus | Released Payload | Application |

| Poly(di(ethylene glycol)methyl ether methacrylate-co-PEGMA-co-HODMA-co-NPCD) | Temperature, Redox | Bovine Serum Albumin, Lysozyme | Protein Delivery rsc.org |

| Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) based micelles | pH | Doxorubicin (DOX) | Cancer Therapy nih.gov |

| Hypoxia-responsive polylactic acid-azobenzene-polyethylene glycol polymersomes | Hypoxia | Anticancer Drugs | Cancer Therapy nih.gov |

| Poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogel | pH | Amoxicillin | Periodontitis Treatment dergipark.org.trresearchgate.net |

Development of Gel Polymer Electrolytes for Advanced Drug Release

Gel polymer electrolytes (GPEs) represent a sophisticated platform for electrically controlled drug delivery. These systems are composed of a polymer matrix, a salt, and a solvent, and they exhibit properties of both liquids and solids. The application of an electric field can modulate the release of charged drug molecules from the GPE matrix, allowing for precise temporal control over the delivery profile. While research in this specific area for PEOEOEA is emerging, the principles are well-established with similar hydrophilic polymers.

Tissue Engineering Scaffolds and Biomimetic Materials

Tissue engineering aims to repair or replace damaged tissues and organs by combining cells, growth factors, and scaffolds. Scaffolds provide a temporary, three-dimensional framework that supports cell attachment, proliferation, and differentiation, ultimately guiding the formation of new tissue.

PEOEOEA and related acrylates are utilized in the fabrication of these scaffolds due to their biocompatibility and tunable mechanical properties. nih.gov For instance, polymerized High Internal Phase Emulsions (PolyHIPEs) made from acrylate (B77674) monomers can be fabricated into scaffolds with a highly interconnected porosity, which is crucial for cell infiltration and nutrient transport. nih.gov The mechanical properties of these scaffolds, such as Young's modulus and ultimate tensile stress, can be tailored by adjusting the ratio of different acrylate monomers. nih.gov Furthermore, techniques like two-photon polymerization can be used to create large-scale, highly porous, and biodegradable scaffolds with complex architectures from materials like poly(trimethylene-carbonate). nih.gov

Ophthalmic Applications, including Intraocular Lenses and Advanced Contact Lenses

Polymers have long been a staple in the field of ophthalmology, particularly for the fabrication of contact lenses and intraocular lenses (IOLs). polysciences.comeyewiki.org IOLs are implanted after cataract surgery to replace the natural lens. eyewiki.orgnih.gov